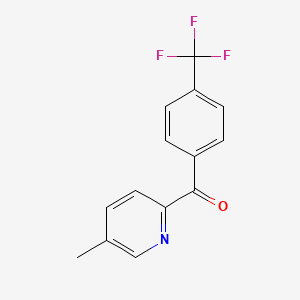

5-Methyl-2-(4-trifluoromethylbenzoyl)pyridine

Description

Properties

IUPAC Name |

(5-methylpyridin-2-yl)-[4-(trifluoromethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10F3NO/c1-9-2-7-12(18-8-9)13(19)10-3-5-11(6-4-10)14(15,16)17/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSCPAULRKQWUPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=C1)C(=O)C2=CC=C(C=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Friedel-Crafts Acylation of Pyridine Derivatives

Method Overview:

The most common synthetic route involves Friedel-Crafts acylation, where a pyridine ring bearing a methyl substituent is acylated using aryl acid chlorides or acyl chlorides in the presence of Lewis acids such as aluminum chloride (AlCl₃).

Reaction Scheme:

$$ \text{5-Methyl-2-pyridinecarboxylic acid} + \text{4-trifluoromethylbenzoyl chloride} \xrightarrow[\text{reflux}]{\text{Lewis acid}} \text{5-Methyl-2-(4-trifluoromethylbenzoyl)pyridine} $$

- Reagents: 5-Methyl-2-pyridinecarboxylic acid, 4-trifluoromethylbenzoyl chloride

- Catalyst: Aluminum chloride (AlCl₃) or other Lewis acids

- Solvent: Dichloromethane (DCM) or chloroform

- Temperature: Reflux (~40–60°C)

- Duration: 4–8 hours

Purification:

Post-reaction, the mixture is quenched with ice-water, and the product is extracted with organic solvents. Purification is achieved via recrystallization or column chromatography, often using silica gel with hexane/ethyl acetate gradients.

- The acylation efficiency depends on the molar ratio of reagents and the precise control of temperature to prevent polyacylation.

- The yield typically ranges from 60% to 75%, with high purity confirmed by NMR and melting point analysis.

Cross-Coupling Reactions (e.g., Negishi or Suzuki Coupling)

Method Overview:

Recent advances suggest the use of transition-metal-catalyzed cross-coupling reactions, such as Negishi or Suzuki coupling, to attach the benzoyl moiety to the pyridine ring more selectively.

Reaction Scheme:

$$ \text{5-Methyl-2-pyridyl triflate} + \text{4-trifluoromethylbenzoyl derivative} \xrightarrow[\text{Pd catalyst}]{\text{reflux}} \text{this compound} $$

- Catalysts: Pd(PPh₃)₄ or PdCl₂(dppf)

- Solvent: Toluene or DMF

- Temperature: 80–100°C

- Time: 12–24 hours

- Higher regioselectivity

- Better control over substitution patterns

- Potential for scale-up with continuous flow systems

- Yields are generally high (>70%) with minimal by-products.

- Purity is confirmed via HPLC and NMR spectroscopy.

Alternative Synthesis via Multi-step Pathways

Method Overview:

Some studies describe multi-step syntheses involving initial formation of pyridine derivatives with functional groups amenable to subsequent acylation or substitution.

- Synthesis of a pyridine core via cyclization of suitable precursors.

- Functionalization at the 2-position with a benzoyl group through nucleophilic substitution or oxidation reactions.

- Use of hydrazine hydrate, β-dicarbonyl compounds, or substituted aldehydes.

- Microwave-assisted synthesis to reduce reaction times.

- Multi-step methods can improve selectivity but often involve longer reaction times and multiple purification steps.

- These routes are valuable for synthesizing analogs or derivatives.

Industrial Synthesis Considerations

- Large-scale production favors continuous flow reactors for better control of temperature, reaction time, and safety.

- Use of environmentally benign solvents and catalysts aligns with green chemistry principles.

- Reaction temperature and molar ratios are optimized to maximize yield and minimize by-products.

- Purification on an industrial scale often involves crystallization and filtration rather than chromatography.

Data Table: Summary of Preparation Methods

| Method | Reagents | Conditions | Purification | Typical Yield | Remarks |

|---|---|---|---|---|---|

| Friedel-Crafts Acylation | 5-Methyl-2-pyridinecarboxylic acid, acyl chloride | Reflux, Lewis acid, DCM solvent | Recrystallization, chromatography | 60–75% | Widely used, scalable, high regioselectivity |

| Cross-Coupling (Negishi/Suzuki) | Pyridyl triflate, benzoyl derivative, Pd catalyst | 80–100°C, inert atmosphere | Column chromatography | >70% | High regioselectivity, suitable for complex molecules |

| Multi-step Pathways | Hydrazine, β-dicarbonyl, aldehydes | Microwave or conventional heating | Multiple purification steps | Variable | Useful for derivatives, longer process |

Chemical Reactions Analysis

Types of Reactions: 5-Methyl-2-(4-trifluoromethylbenzoyl)pyridine undergoes various chemical reactions, including:

Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Reduction: The carbonyl group in the trifluoromethylbenzoyl moiety can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions under specific conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a catalyst.

Major Products:

Oxidation: this compound-2-carboxylic acid.

Reduction: this compound-2-alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmacological Applications

The compound is primarily recognized for its potential as a pharmacological agent. Methyl-substituted pyridine derivatives, including 5-Methyl-2-(4-trifluoromethylbenzoyl)pyridine, have been investigated for their efficacy in treating various medical conditions:

- Pain Management : Research indicates that compounds similar to this compound can be effective in alleviating pain, itch, and cough. These compounds are being explored as alternatives to existing pain medications that often have significant side effects .

- Antimalarial Activity : The compound's structural analogs have shown promise in targeting dihydroorotate dehydrogenase (DHODH), an enzyme crucial for the survival of malaria parasites. Studies have demonstrated that similar pyridine derivatives can inhibit DHODH with high potency, suggesting that this compound may also exhibit antimalarial properties .

Table 1: Pharmacological Properties of Related Pyridine Compounds

| Compound Name | Target Enzyme | IC50 (nM) | Notes |

|---|---|---|---|

| This compound | Dihydroorotate Dehydrogenase | TBD | Potential antimalarial activity |

| DSM265 | Dihydroorotate Dehydrogenase | 6 | Clinical candidate for malaria treatment |

| Other Methylated Pyridines | Various | Varies | General analgesic and anti-inflammatory properties |

Synthetic Applications

The synthesis of this compound involves various methodologies that highlight its utility in organic chemistry:

- Reactions with Aryl Acid Chlorides : The compound can be synthesized through Friedel-Crafts acylation, where it reacts with aryl acid chlorides under Lewis acid catalysis. This method allows for the introduction of the trifluoromethyl group, enhancing the compound's biological activity .

- Radical Generation Techniques : Recent studies have explored photochemically generated radicals from similar pyridine derivatives, which can lead to novel synthetic pathways and applications in material science . This approach demonstrates the versatility of the compound in generating reactive intermediates for further chemical transformations.

Table 2: Synthetic Methods for Pyridine Derivatives

| Synthesis Method | Description | Yield (%) |

|---|---|---|

| Friedel-Crafts Acylation | Reaction with aryl acid chlorides | High |

| Photochemical Radical Generation | Utilizes light to generate radicals from C−H bonds | Moderate |

Case Studies and Research Findings

Several studies have documented the effectiveness and potential of this compound and its analogs:

- A study published in MDPI highlighted the importance of trifluoromethyl groups in enhancing drug potency, demonstrating that compounds containing this functional group showed improved interactions with biological targets compared to non-fluorinated analogs .

- Another research article detailed the optimization of pyrrole-based compounds targeting DHODH, indicating that modifications to the pyridine structure could yield significant improvements in both selectivity and potency against malaria parasites .

Mechanism of Action

The mechanism of action of 5-Methyl-2-(4-trifluoromethylbenzoyl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This group also influences the compound’s binding affinity to its targets, leading to inhibition or modulation of their activity. The pyridine ring can participate in hydrogen bonding and π-π interactions, further stabilizing the compound’s binding to its targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Pyridine Derivatives

Structural Analogues and Substituent Effects

The following table summarizes key pyridine-based compounds with structural similarities to 5-Methyl-2-(4-trifluoromethylbenzoyl)pyridine:

Key Observations

Substituent Impact on Bioactivity: Trifluoromethylbenzoyl Group: The electron-withdrawing trifluoromethyl group in the target compound likely enhances metabolic stability and binding affinity compared to less electronegative substituents (e.g., phenylethynyl in 5MPEP) . Phenylethynyl vs. Azo Groups: 5MPEP and SIB-1757 both act as mGluR5 antagonists, but SIB-1757’s phenylazo group confers higher potency (IC₅₀ = 0.37 µM vs. Phosphonyl vs. Benzoyl: Diethyl phosphonyl substituents (e.g., compound 3a) are synthetically challenging due to low yields, whereas benzoyl derivatives may offer better stability .

Synthetic Routes: Ortholithiation: Used for 5-methyl-2-(diethyl phosphonyl)pyridine (3a), but yields are low (20%) due to competing pathways .

Physicochemical Properties: Lipophilicity: The trifluoromethylbenzoyl group in the target compound likely increases LogP compared to 2-(4-chlorophenyl)-5-methylpyridine (LogP = 3.71) .

Research Implications and Gaps

- Biological Activity : While SIB-1757 and 5MPEP are well-characterized as mGluR5 antagonists, the target compound’s activity remains unstudied in the provided evidence. Its benzoyl group may enable interactions with kinases or proteases, warranting further investigation.

- Synthetic Optimization : The commercial discontinuation of the target compound suggests challenges in large-scale synthesis; improved routes (e.g., catalytic coupling) could revitalize interest.

- Comparative Drug Design : The 4-arylpyridine scaffold in compound 2a demonstrates the importance of aromatic stacking and metal coordination, which could guide derivatization of the target compound.

Biological Activity

5-Methyl-2-(4-trifluoromethylbenzoyl)pyridine is an organic compound with the molecular formula C14H10F3NO. It features a pyridine ring that is substituted at the 5-position with a methyl group and at the 2-position with a trifluoromethylbenzoyl group. This unique structure imparts significant biological activity, making it a subject of interest in various fields, including medicinal chemistry and agrochemical development.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound's lipophilicity, facilitating its penetration through biological membranes. This increased lipophilicity correlates with improved binding affinity to biological targets, leading to modulation or inhibition of their activity. The pyridine ring can also engage in hydrogen bonding and π-π interactions, further stabilizing its binding to target sites.

Biological Applications

This compound has been investigated for several biological applications:

- Enzyme Inhibition : The compound has shown potential as an enzyme inhibitor in various biochemical pathways. Its structural features allow it to interact effectively with active sites of enzymes.

- Receptor Binding : Research indicates that this compound can bind to specific receptors, influencing signaling pathways related to cellular functions.

- Agrochemical Development : Due to its ability to interact with biological systems in plants, it is being explored for use in developing herbicides and pesticides.

Case Studies

- Enzyme Inhibition Studies : A study demonstrated that this compound inhibits certain enzymes involved in metabolic pathways, showcasing its potential as a therapeutic agent. The inhibition was quantified using IC50 values, indicating effective concentrations for biological activity.

- Receptor Interaction : In vitro assays revealed that this compound binds selectively to specific receptors, affecting downstream signaling mechanisms. These findings suggest its utility in drug development targeting receptor-mediated pathways.

- Agrochemical Efficacy : Field trials have indicated that formulations containing this compound exhibit significant herbicidal activity against common weeds, providing insights into its application in agricultural practices .

Comparative Analysis

To understand the uniqueness of this compound, a comparison with similar compounds is essential:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-Methyl-5-(4-trifluoromethylbenzoyl)pyridine | Different substitution pattern | Similar enzyme inhibition properties |

| 4-Trifluoromethylbenzoyl derivatives | Variations in aromatic rings | Varying receptor binding affinities |

| 5-Methyl-2-(trifluoromethylphenyl)pyridine | Lacks benzoyl group | Reduced efficacy compared to target compound |

Q & A

Q. What are the optimal synthetic routes for 5-methyl-2-(4-trifluoromethylbenzoyl)pyridine, and how can purity be ensured?

- Methodological Answer : The compound is typically synthesized via cross-coupling strategies, such as Negishi coupling , using precursors like 5-methyl-2-pyridyl triflate and 4-trifluoromethylbenzoyl derivatives. Key steps include:

- Catalyst Selection : Use Pd(PPh₃)₄ or PdCl₂(dppf) as catalysts for efficient coupling .

- Purity Control : Purify via column chromatography (silica gel, hexane/EtOAc gradient) and validate purity using HPLC (>95%) or melting point analysis (mp 123–124°C for related intermediates) .

- Yield Optimization : Adjust reaction time (12–24 hrs) and temperature (80–100°C) to balance yield (60–75%) and byproduct formation .

Q. How should researchers characterize the structural and physicochemical properties of this compound?

- Methodological Answer : Employ a combination of:

- Spectroscopy : ¹H/¹³C NMR for backbone verification; FT-IR to confirm carbonyl (C=O) and trifluoromethyl (CF₃) groups.

- Mass Spectrometry : High-resolution MS (HRMS) for molecular weight validation (e.g., C₁₃H₈F₃NO₂, MW 267.20) .

- Thermal Analysis : Differential Scanning Calorimetry (DSC) to determine melting points (287.5–293.5°C for analogues) and stability .

- Solubility Profiling : Use XLogP3 values (estimated ~3.5) to predict lipophilicity and solvent compatibility .

Q. What safety protocols are critical during handling and storage?

- Methodological Answer : Follow guidelines for hygroscopic and reactive intermediates:

- Storage : Keep under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the trifluoromethyl group .

- Handling : Use PPE (gloves, goggles) and fume hoods; avoid contact with water (risk of HF release from CF₃ decomposition) .

- Waste Disposal : Neutralize acidic byproducts with NaHCO₃ before disposal .

Advanced Research Questions

Q. How can conflicting data on the biological activity of this compound be resolved?

- Methodological Answer : Address contradictions via:

- Dose-Response Studies : Test across a wide concentration range (nM to μM) to identify non-linear effects (e.g., hormesis) .

- Cell Line Validation : Use multiple cell lines (e.g., HEK293, HepG2) to rule out cell-specific artifacts .

- Mechanistic Controls : Co-administer pathway inhibitors (e.g., AKT or MAPK inhibitors) to confirm target engagement .

Q. What strategies are effective for studying its pharmacokinetic (PK) and pharmacodynamic (PD) profiles?

- Methodological Answer : Use in vitro-in vivo correlation (IVIVC) :

- Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify metabolites via LC-MS/MS .

- Plasma Protein Binding : Equilibrium dialysis to measure free fraction (e.g., >90% binding for pyridine derivatives) .

- In Vivo Models : Administer to rats (3–10 mg/kg, IV/PO) and collect plasma/tissue samples at timed intervals for bioavailability assessment .

Q. How can crystallographic data resolve ambiguities in the compound’s 3D conformation?

- Methodological Answer : Perform single-crystal X-ray diffraction :

- Crystallization : Use vapor diffusion (e.g., CHCl₃/hexane) to grow suitable crystals .

- Data Collection : Resolve at 0.8–1.0 Å resolution; refine with SHELXL (R-factor <0.05) .

- Conformational Analysis : Compare torsion angles with computational models (e.g., DFT) to validate bioactive conformers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.